molecular formula C24H24N2O2 B4922791 [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol

[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No. B4922791
M. Wt: 372.5 g/mol
InChI Key: VRAYNQLOCKBAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that exhibits promising pharmacological properties, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been reported to modulate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-kB pathways. The compound has also been reported to inhibit the activity of various enzymes, including COX-2, MMP-9, and HIV-1 integrase. These mechanisms of action contribute to the compound's potential therapeutic applications.
Biochemical and Physiological Effects:
[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, the compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Moreover, the compound exhibits potent pharmacological activities, making it a suitable candidate for various in vitro and in vivo experiments. However, the compound has some limitations, including its low solubility in water and some organic solvents. This limitation can be overcome by using appropriate solubilizing agents.

Future Directions

There are several future directions for the research of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol. One of the future directions is to investigate the compound's potential in the treatment of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Another future direction is to explore the compound's potential as an anti-inflammatory and antioxidant agent. Moreover, the compound's potential as an antiviral and antibacterial agent can also be investigated. Further studies are also required to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol is a promising chemical compound that exhibits potent pharmacological activities. The compound has potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. The synthesis method of the compound is reliable, and its purity can be easily determined. The compound's mechanism of action is not fully understood, but it has been reported to modulate various signaling pathways and inhibit the activity of various enzymes. The compound exhibits various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer effects. The compound has some limitations, including its low solubility in water and some organic solvents. However, the compound's advantages outweigh its limitations, making it a suitable candidate for various lab experiments. Finally, there are several future directions for the research of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol, which can lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol involves the reaction of 1-propyl-1H-benzimidazole-2-carbaldehyde with 4-(chloromethyl)phenyl benzyl ether in the presence of a base. The reaction yields the desired product in good yield and purity. This synthesis method has been reported in many scientific literature sources and is a reliable method for the preparation of [4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol.

Scientific Research Applications

[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, the compound has been reported to exhibit potent antioxidant and antibacterial activities.

properties

IUPAC Name

(4-phenylmethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-2-16-26-22-11-7-6-10-21(22)25-24(26)23(27)19-12-14-20(15-13-19)28-17-18-8-4-3-5-9-18/h3-15,23,27H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYNQLOCKBAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(benzyloxy)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol

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